![molecular formula C6H6INO B078208 5-Iodo-2-Methoxypyridine CAS No. 13472-61-2](/img/structure/B78208.png)
5-Iodo-2-Methoxypyridine
Overview
Description
5-Iodo-2-Methoxypyridine is a halogenated heterocyclic compound with the molecular formula C₆H₆INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively
Mechanism of Action
Mode of Action
The exact mode of action of 5-Iodo-2-Methoxypyridine is currently unknown due to the lack of specific information in the literature . It’s possible that the iodine atom in the compound could be involved in halogen bonding interactions with its targets, influencing their activity. The methoxy group might also play a role in these interactions.
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest it could have good bioavailability . The compound’s lipophilicity (Log Po/w) values also suggest it could be well-absorbed and distributed in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature and protected from light to maintain its stability . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-2-Methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 2-Methoxypyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-Methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve high yields.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Deiodinated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Iodo-2-methoxypyridine is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit potential as therapeutic agents in treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, modifications to the pyridine ring have led to compounds that show improved binding affinity to neurotransmitter receptors, facilitating better therapeutic outcomes.
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its incorporation into these products enhances their effectiveness while minimizing environmental impact.
Data Table: Agrochemical Applications
Application Type | Compound Type | Effectiveness |
---|---|---|
Herbicides | Selective | High |
Fungicides | Broad-spectrum | Moderate |
Material Science
Development of Advanced Materials
The compound is explored for its properties in developing advanced materials such as polymers and coatings. Its ability to improve thermal stability and mechanical properties makes it valuable in material science research.
Case Study: Polymer Enhancement
Studies have shown that incorporating this compound into polymer matrices leads to enhanced thermal resistance and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries.
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. This facilitates the understanding of complex biological pathways and aids in developing targeted therapies.
Data Table: Biochemical Applications
Research Focus | Application | Findings |
---|---|---|
Enzyme Inhibition | Kinase Inhibitors | Significant inhibition observed |
Receptor Binding | Neurotransmitter Receptors | Improved binding affinity |
Organic Synthesis
Versatile Building Block
this compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules used in various fields, including dyes and fragrances.
Case Study: Synthesis of Dyes
In synthetic organic chemistry, the compound has been employed to produce novel dyes with enhanced stability and colorfastness, demonstrating its utility beyond traditional applications.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-2-Methoxypyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and reactivity.
5-Chloro-2-Methoxypyridine: Contains a chlorine atom, offering different properties and uses.
Uniqueness: 5-Iodo-2-Methoxypyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific applications in synthesis and research . Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various scientific fields .
Biological Activity
5-Iodo-2-methoxypyridine (CAS No. 13472-61-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₆INO |
Molecular Weight | 235.02 g/mol |
Boiling Point | Not specified |
Log P (octanol-water) | 1.89 |
Solubility | Very soluble in water |
Bioavailability Score | 0.55 |
These properties indicate that the compound is likely to exhibit good absorption and distribution characteristics in biological systems, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, particularly Staphylococcus aureus. The compound has been shown to inhibit the growth of this pathogen, suggesting its potential as an antibacterial agent. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, highlighting the importance of understanding its interactions within polypharmacological contexts .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting DHFR, it disrupts folate metabolism in bacteria, leading to growth inhibition.
- CYP450 Interaction : As a CYP1A2 inhibitor, it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.
Case Study: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, researchers found that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate activity compared to standard antibiotics like penicillin .
Research Findings on Pharmacokinetics
Pharmacokinetic studies have indicated that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders. The drug's ability to permeate the BBB is crucial for developing treatments for neurological conditions .
Summary Table of Biological Activities
Activity Type | Target | Result |
---|---|---|
Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |
Enzyme Inhibition | DHFR | Significant inhibition |
CYP450 Interaction | CYP1A2 | Selective inhibition |
Properties
IUPAC Name |
5-iodo-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRNCUPGYOZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633936 | |
Record name | 5-Iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-61-2 | |
Record name | 5-Iodo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.